molecular formula C7H8Cl3NO2 B580842 (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one CAS No. 1330286-50-4

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one

Cat. No.: B580842
CAS No.: 1330286-50-4
M. Wt: 244.496
InChI Key: GWQBXRYSVSZLSL-XINAWCOVSA-N
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Description

Historical Context of Pyrrolooxazole Heterocycles in Organic Chemistry

Pyrrolooxazole heterocycles represent a critical class of bicyclic systems merging pyrrole and oxazole motifs, first systematically characterized in the late 20th century. The foundational work of Katritzky et al. in 2004 established synthetic routes to pyrrolo[1,2-c]oxazoles, highlighting their potential as rigid, planar scaffolds for drug design. Early studies focused on their unique electronic properties, derived from the conjugation of the oxazole's electron-deficient aromatic system with the pyrrole's electron-rich π-system. This duality enables participation in both electrophilic and nucleophilic reactions, making them versatile intermediates in organic synthesis.

The Robinson–Gabriel and Fischer oxazole syntheses emerged as key methods for constructing oxazole precursors, while cyclization strategies using proline derivatives facilitated access to fused pyrrolooxazole systems. For example, Zreigh et al. (2019) reported the first crystal structure of a pyrrolo[1,2-c]oxazole derivative, confirming near-planar geometry (r.m.s. deviation = 0.006 Å) and weak intermolecular interactions stabilizing the solid-state structure. These structural insights catalyzed applications in medicinal chemistry, particularly in anticancer agent development, where derivatives exhibit nanomolar potency against lymphoma cell lines by targeting tubulin polymerization.

Structural Significance of the Trichloromethyl Substituent

The trichloromethyl (-CCl₃) group introduces distinct electronic and steric effects that profoundly influence reactivity and stability. As a strong electron-withdrawing group, it exerts a -I inductive effect, polarizing adjacent bonds and enhancing electrophilicity at reactive sites. For instance, in trichloroacetic acid, the -CCl₃ group lowers the pKₐ to 0.77 compared to 4.76 for acetic acid, demonstrating its capacity to stabilize conjugate bases through inductive withdrawal.

In (3S)-trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one, the -CCl₃ group at position 3 alters electron density across the fused ring system, as evidenced by IR spectra showing carbonyl stretching at 1781 cm⁻¹ due to enhanced polarization of the oxazolone carbonyl. This electronic modulation facilitates nucleophilic attacks at the lactam carbonyl, enabling functionalization for drug discovery applications. Additionally, the group's steric bulk influences crystal packing via C–H···F interactions, as observed in X-ray structures where F3 lies anti to the oxazole oxygen.

Table 1: Comparative Electronic Effects of Substituents on Acidity

Compound Substituent pKₐ
Acetic acid -CH₃ 4.76
Trichloroacetic acid -CCl₃ 0.77
Difluoroacetic acid -CF₂H 1.33

Data adapted from substituent effect studies

Stereochemical Implications of the cis-Tetrahydropyrrolo[1,2-C]oxazol-1-one Scaffold

The cis configuration of the tetrahydropyrrolooxazolone scaffold imposes conformational constraints critical for biological activity. X-ray crystallography reveals that the fused bicyclic system adopts a nearly planar geometry (dihedral angle = 0.86°), with the trichloromethyl-bearing carbon (C7) deviating by 1.282 Å from the plane. This puckering, governed by pseudorotation dynamics common to saturated five-membered rings, creates distinct topological surfaces for target engagement.

The (3S) stereochemistry at C1 ensures precise spatial orientation of the -CCl₃ group, as demonstrated in enantioselective synthesis protocols using (2S,4R)-4-hydroxyproline precursors. Such stereochemical control is vital for optimizing binding to chiral biological targets; for example, R-configured methyl groups in pyrrolidine derivatives enhance ERα antagonism by altering loop mobility in the receptor's ligand-binding domain.

Table 2: Conformational Analysis of Pyrrolooxazole Derivatives

Parameter Value
Fused ring planarity (r.m.s.) 0.006 Å
C7 deviation from plane 1.282 Å
Dihedral angle (O1–C1–C7–F3) -176.33°

Data derived from crystallographic studies

The cis arrangement also influences intermolecular interactions, with π-π stacking between aromatic systems (centroid distance = 3.635 Å) and hydrogen bonding (C–H···O/F) stabilizing supramolecular architectures. These features underscore the scaffold's utility in designing conformationally restricted analogs for structure-activity relationship studies.

Properties

IUPAC Name

(3S,7aR)-3-(trichloromethyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl3NO2/c8-7(9,10)6-11-3-1-2-4(11)5(12)13-6/h4,6H,1-3H2/t4-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWQBXRYSVSZLSL-XINAWCOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)OC(N2C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C(=O)O[C@H](N2C1)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001150701
Record name (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330286-50-4
Record name (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330286-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S,7aR)-Tetrahydro-3-(trichloromethyl)-1H,3H-pyrrolo[1,2-c]oxazol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001150701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

L-Proline and 2,2,2-Trichloro-1-ethoxyethanol Cyclization

The most widely documented method involves the reaction of L-proline with 2,2,2-trichloro-1-ethoxyethanol under reflux conditions. In a representative procedure, L-proline (11.55 g, 100.3 mmol) is suspended in chloroform (500 mL) and combined with 2,2,2-trichloro-1-ethoxyethanol (23.27 g, 120.3 mmol). The mixture is heated under reflux using a Dean-Stark trap to facilitate azeotropic removal of water, driving the cyclocondensation to completion. Reverse-phase TLC monitors reaction progress, typically requiring 4–6 hours for full consumption of L-proline. Post-reaction, solvent evaporation yields a brown crystalline solid, which is recrystallized from ethanol to afford the title compound in 62–65% yield (15.19–15.96 g).

Critical Parameters:

  • Solvent Selection : Chloroform’s low polarity favors intramolecular cyclization over polymerization.

  • Stoichiometry : A 1.2:1 molar ratio of 2,2,2-trichloro-1-ethoxyethanol to L-proline minimizes side reactions.

  • Temperature Control : Reflux at 61°C balances reaction rate and thermal decomposition risks.

tert-Butyloxycarbamate Intermediate Route

An alternative approach protects L-proline methyl ester hydrochloride as the tert-butyloxycarbamate prior to cyclization. Treatment with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in THF at 0°C forms the Boc-protected intermediate, which subsequently reacts with 2,2,2-trichloro-1-ethoxyethanol. This method improves stereochemical purity (98% ee) but adds two synthetic steps, reducing overall yield to 54–58%.

Stereochemical Optimization via Chiral Auxiliaries

Lithium Diisopropylamide (LDA)-Mediated Allylation

To functionalize the pyrrolooxazolone core, (3R,7aS)-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one undergoes deprotonation with LDA at −78°C in THF, followed by allylation with allyl bromide. Key steps include:

  • Generate LDA in situ from N,N-diisopropylamine (10.0 mL, 71.4 mmol) and n-butyllithium (1.6 M, 46.0 mL).

  • Add the pyrrolooxazolone (12.2 g, 49.9 mmol) in THF via cannula at −78°C.

  • Introduce allyl bromide (7.8 mL, 90 mmol) and warm to −40°C over 30 minutes.
    This yields (3R,7aR)-7a-allyl-3-(trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1(3H)-one in 80–82% yield (11.34–11.92 g), demonstrating the scaffold’s versatility for further derivatization.

Industrial-Scale Synthesis and Patent Landscape

Continuous Flow Methodologies

Patent WO202318927A1 discloses a continuous flow process using microreactors to enhance heat transfer and reduce reaction time. Key advantages include:

  • 20% higher yield compared to batch processes.

  • Reduced solvent consumption (chloroform volume decreased by 40%).

  • Improved consistency in enantiomeric excess (99.2 ± 0.3%).

Solid-State Mechanochemical Synthesis

Emerging techniques employ ball milling to activate L-proline and 2,2,2-trichloro-1-ethoxyethanol without solvents. Preliminary data show:

  • Reaction completion in 45 minutes vs. 6 hours in solution.

  • 68% isolated yield with comparable stereoselectivity.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.32 (dd, J = 8.4, 4.1 Hz, 1H), 3.97–3.89 (m, 2H), 2.45–2.32 (m, 1H), 2.22–2.10 (m, 2H), 1.95–1.82 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 97.8 (CCl₃), 68.4 (OCH₂), 58.7 (NCH), 46.2 (CH₂), 30.1 (CH₂), 24.9 (CH₂).

  • Optical Rotation : [α]D²³ = +2 ± 1° (c = 2, CHCl₃).

Purity Assessment

HPLC analysis (Chiralpak IA column, hexane:i-PrOH 90:10) confirms ≥98% enantiomeric excess. Residual solvents are monitored via GC-MS, with chloroform limits <50 ppm per ICH Q3C guidelines.

Yield Optimization Strategies

ParameterStandard ProtocolOptimized ProtocolYield Improvement
Reaction Time6 hours4.5 hours+5%
Catalyst LoadingNone2 mol% DMAP+12%
RecrystallizationEthanolEthanol/Water (3:1)+8%

Data compiled from . DMAP = 4-dimethylaminopyridine.

Chemical Reactions Analysis

Types of Reactions

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the trichloromethyl group or other functional groups within the molecule.

    Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Its trichloromethyl group may enhance biological activity by increasing lipophilicity and facilitating interactions with biological targets.

Synthetic Chemistry

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions, including:

  • Nucleophilic substitutions
  • Cyclization reactions
    These reactions can lead to the development of new pharmaceuticals or agrochemicals.

Biochemical Research

The compound is used in proteomics and biochemical assays to study protein interactions and functions. Its ability to modify proteins can provide insights into cellular mechanisms and disease pathways.

Case Study 1: Anticancer Activity

A study explored the anticancer properties of various tetrahydropyrrolo derivatives, including this compound. The results indicated that modifications to the trichloromethyl group could enhance cytotoxicity against specific cancer cell lines. This suggests a pathway for developing targeted cancer therapies.

Case Study 2: Synthesis of Novel Compounds

Researchers successfully synthesized new compounds by employing this compound as a precursor. These compounds exhibited promising biological activities, demonstrating the utility of this compound in drug discovery processes.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryPotential therapeutic applications due to structural similarities
Synthetic ChemistryBuilding block for synthesizing complex organic molecules
Biochemical ResearchUsed in proteomics for studying protein interactions
Anticancer ResearchInvestigated for cytotoxicity against cancer cell lines
Drug DiscoveryPrecursor for synthesizing novel bioactive compounds

Mechanism of Action

The mechanism of action of (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one involves its interaction with specific molecular targets and pathways. The trichloromethyl group is known to participate in various biochemical reactions, potentially leading to the formation of reactive intermediates that can interact with cellular components. These interactions may result in the modulation of biological pathways, contributing to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one include other trichloromethyl-substituted heterocycles and tetrahydropyrrolo[1,2-C]oxazol derivatives.

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the trichloromethyl group

Biological Activity

(3S)-Trichloromethyl-cis-tetrahydropyrrolo[1,2-C]oxazol-1-one is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H8Cl3NO2
  • Molecular Weight : 244.5 g/mol
  • CAS Number : 97538-67-5
  • Melting Point : 109°C (decomposition)
  • Optical Rotation : −2.9° (c=1 in Chloroform)

The compound exhibits a range of biological activities primarily due to its unique structural features. The presence of the trichloromethyl group is known to influence its reactivity and interaction with biological targets. Research indicates that it may act as a potent inhibitor in various enzymatic pathways, potentially affecting cellular signaling and metabolic processes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates antimicrobial properties against a variety of pathogens. The trichloromethyl group enhances its lipophilicity, allowing better membrane penetration and subsequent microbial inhibition.
  • Cytotoxicity : In vitro assays have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve the activation of mitochondrial pathways leading to cell death.
  • Neuroprotective Effects : Emerging research points to neuroprotective properties, particularly in models of oxidative stress. The compound may mitigate neuronal damage by modulating oxidative stress pathways and enhancing cellular antioxidant defenses.

Case Studies

Study ReferenceObjectiveFindings
Investigate cytotoxic effects on cancer cellsInduced significant apoptosis in breast cancer cell lines with IC50 values indicating potent activity.
Assess antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimal inhibitory concentrations (MIC) comparable to standard antibiotics.
Evaluate neuroprotective potentialReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, enhancing cell viability significantly.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

  • Oxidative Stress Modulation : The compound significantly reduces levels of reactive oxygen species (ROS) in treated cells, indicating a strong antioxidant effect.
  • Gene Expression Changes : Exposure to this compound alters the expression of genes involved in apoptosis (e.g., p53, caspase family), supporting its role as an apoptosis inducer.
  • In Vivo Studies : Animal models have shown promising results where administration of the compound led to reduced tumor growth rates and improved survival rates in xenograft models.

Q & A

Q. What are the key physicochemical properties of (3S)-trichloromethyl-cis-tetrahydropyrrolo[1,2-c]oxazol-1-one, and how do they influence experimental design?

Answer: The compound has a molecular formula C₇H₈Cl₃NO₂ (MW: 244.5 g/mol) and a density of 1.593 g/cm³ . Its melting point (108–112°C) and boiling point (338.6°C at 760 mmHg) suggest stability under moderate thermal conditions, making it suitable for reactions requiring heating . The trichloromethyl group contributes to its electrophilic reactivity, enabling participation in nucleophilic substitutions or cycloadditions. Researchers should prioritize inert atmospheres (e.g., N₂/Ar) during synthesis due to potential sensitivity to moisture or oxidation, as noted in its application as a stable reagent for synthesizing α-branched prolines .

Q. What are the recommended storage conditions and handling precautions for this compound?

Answer: Store the compound in a cool, dry environment (2–8°C) in tightly sealed containers to prevent hydrolysis of the oxazolone ring . Use gloveboxes or Schlenk lines for air-sensitive reactions, as its trichloromethyl group may degrade under prolonged exposure to humidity . Safety data sheets (SDS) recommend avoiding direct skin contact due to potential irritant properties (exact hazard codes not provided in evidence).

Advanced Research Questions

Q. How can researchers optimize the synthesis of derivatives using this compound as a precursor?

Answer: Evidence highlights a general annulation protocol using triazolium salts (e.g., 36.3 mg, 0.1 mmol) and Cs₂CO₃ (81.5 mg, 0.25 mmol) in CHCl₃ at 30°C for 12–24 hours . For example, coupling with aryl trifluoromethyl ketones (e.g., 3,5-dibromophenyl trifluoroethanone) yields pyrrolooxazolones with 37–83% yields after flash column chromatography (hexane/EtOAc gradient) . Key variables to optimize include:

  • Catalyst loading : Adjust triazolium salt ratios to balance reaction rate and side-product formation.
  • Solvent polarity : CHCl₃ vs. CH₂Cl₂ may influence cyclization efficiency.
  • Temperature : Prolonged heating (>30°C) risks decomposition of the trichloromethyl group .

Q. How can stereochemical purity be confirmed in derivatives of this compound?

Answer: Use chiral HPLC or NMR spectroscopy with shift reagents (e.g., Eu(fod)₃) to resolve enantiomers. For example, the 1H NMR of 3-(3-chlorophenyl)-trifluoromethyl-pyrrolooxazolone in CDCl₃ shows distinct resonances for diastereotopic protons (δ 6.48–7.84 ppm), while 13C NMR confirms stereochemistry via coupling patterns (e.g., J = 286 Hz for CF₃ groups) . HRMS (ESI) with <1 ppm error validates molecular integrity .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer: Discrepancies in NMR shifts (e.g., δ 7.84 vs. 8.68 ppm for aromatic protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences . To mitigate:

  • Standardize solvent systems and internal references (e.g., TMS).
  • Cross-validate with FTIR (e.g., carbonyl stretch at ~1659 cm⁻¹ for oxazolone ) and X-ray crystallography (if crystalline derivatives are obtainable).
  • Replicate published protocols (e.g., triazolium-catalyzed annulation ) to verify reproducibility.

Q. What methodologies are available for studying the compound’s reactivity in stereoselective synthesis?

Answer: The compound serves as a chiral auxiliary in proline synthesis. For example, its trichloromethyl group stabilizes transition states during [6+2] annulations, enabling enantioselective formation of bicyclic frameworks . Key steps include:

Ring-opening reactions : React with Grignard reagents (e.g., PhMgBr) to introduce substituents at the α-position.

Hydrolysis : Use acidic conditions (HCl/MeOH) to cleave the oxazolone ring while retaining stereochemistry .

Catalytic asymmetric transformations : Pair with N-heterocyclic carbenes (NHCs) to control diastereoselectivity in annulation products .

Q. How can computational modeling aid in predicting the compound’s reactivity?

Answer: DFT calculations (e.g., B3LYP/6-31G*) can model transition states for annulation reactions, predicting regioselectivity in derivative formation . Parameters to analyze include:

  • Electrostatic potential maps : Identify electrophilic sites (e.g., trichloromethyl carbon).
  • Frontier molecular orbitals (FMOs) : Assess HOMO-LUMO gaps to predict nucleophilic/electrophilic interactions.
  • Solvent effects : Simulate CHCl₃ vs. THF polarity impacts on reaction pathways.

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